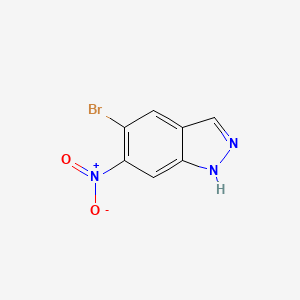

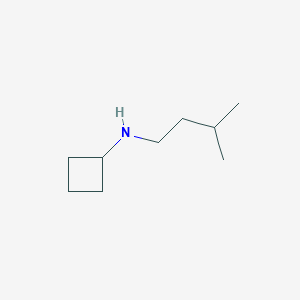

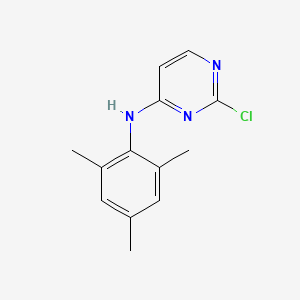

![molecular formula C13H14F3N3 B1371000 [4-(3,5-二甲基-1H-吡唑-1-基)-2-(三氟甲基)苯基]甲胺 CAS No. 1152815-26-3](/img/structure/B1371000.png)

[4-(3,5-二甲基-1H-吡唑-1-基)-2-(三氟甲基)苯基]甲胺

描述

“[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a compound similar to the one , 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole, was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For example, the structure of the synthesized compound mentioned above was established based on NMR spectroscopy (1H, 13C), MS data, and elemental analysis .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine” can be predicted using various computational methods. For instance, the boiling point is predicted to be 348.6±30.0 °C, the density is predicted to be 1.12±0.1 g/cm3, and the pKa is predicted to be 8.80±0.10 .科学研究应用

Antimicrobial and Antibacterial Agent

The pyrazole core present in the compound is associated with antimicrobial and antibacterial activities . This makes it a potential candidate for developing new antimicrobial drugs that can be effective against resistant strains of bacteria. Research has shown that pyrazole derivatives can inhibit the growth of various bacterial species, making them valuable in the pharmaceutical industry.

Anti-inflammatory and Analgesic

Pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties . This compound, with its specific substituents, could be explored for its efficacy in reducing inflammation and pain. It could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that are more effective and have fewer side effects.

Anticancer Research

The structural motif of pyrazole is found in several compounds with anticancer activities . The compound could be investigated for its potential to act as a chemotherapeutic agent, possibly targeting specific pathways involved in cancer cell proliferation.

Agrochemical Applications

Pyrazoles are also used in the synthesis of herbicides, fungicides, and insecticides . The compound could be utilized in the development of new agrochemicals that are more efficient and environmentally friendly. Its effectiveness in controlling pests and diseases in crops could be a significant area of research.

Organic Synthesis Precursor

This compound can serve as a precursor in organic synthesis, particularly in the construction of heterocyclic amino acids . Its reactivity and the presence of functional groups make it a valuable starting material for synthesizing a wide range of organic molecules.

Chelating and Extracting Reagents

Pyrazole derivatives have applications as chelating and extracting reagents for different metal ions . This compound could be explored for its ability to bind and extract metals, which is useful in various industrial processes, including purification and environmental remediation.

作用机制

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and functional groups. Some pyrazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

未来方向

The future directions for research on “[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, they could be promising candidates for the development of new drugs .

属性

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVADCGPMJHVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)CN)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

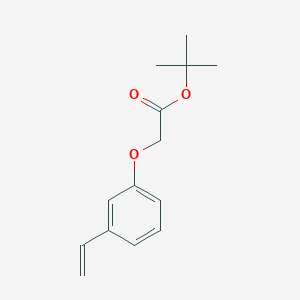

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)

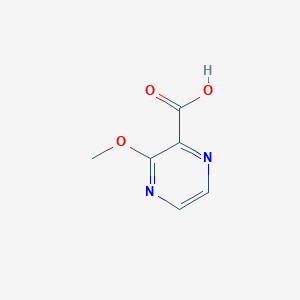

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)

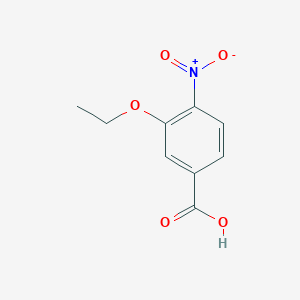

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)

![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)